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N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a phenyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetylamino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl or isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has been investigated for its potential as a therapeutic agent in various conditions:
- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the acetamido group enhances its bioactivity, making it a candidate for developing new antibiotics .
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antibacterial | E. coli, S. aureus |
Anticancer Research
Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death). It is being studied for its effects on various cancer cell lines, with preliminary results suggesting promising anticancer activity .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to stimulate the proliferation of retinal precursor cells, indicating its potential use in treating conditions like retinitis pigmentosa .
Case Study 1: Antimicrobial Evaluation
In a study published in Molecules, a series of oxazole derivatives were synthesized and evaluated for their antimicrobial properties. This compound demonstrated significant activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Study 2: Neuroprotective Applications
A patent application highlighted the use of similar oxazole derivatives in treating retinal diseases. The compounds were shown to promote retinal cell survival and proliferation in vitro, indicating their potential therapeutic applications for degenerative eye diseases .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(acetylamino)phenyl]sulfanyl}phenyl)acetamide
- N-(4-{3-[4-(acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide
- Azithromycin Related Compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring and the acetamide group are crucial for its activity, influencing its binding affinity to target proteins and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : It has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl groups enhances its lipophilicity, which may contribute to its ability to penetrate bacterial membranes .
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, including acetyl-CoA carboxylase (ACC), which is a target for obesity and metabolic syndrome treatments .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the phenyl and acetamide groups can significantly alter the biological activity of the compound. For instance:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against certain cancer cell lines |
Variation in alkyl substituents | Altered pharmacokinetic properties |
Changes in the oxazole ring structure | Enhanced enzyme inhibition capabilities |
These findings suggest that careful optimization of the chemical structure can lead to more effective therapeutic agents.
Case Study 1: Anticancer Evaluation
In a study involving various oxazole derivatives, this compound was tested against human colorectal cancer cells. The compound demonstrated significant cytotoxicity with an EC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited potent antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Research Findings
Recent research highlights the potential therapeutic applications of this compound. Key findings include:
- In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation.
- In vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and bioavailability .
- Synergistic Effects : When combined with other agents, enhanced efficacy was observed, suggesting potential for combination therapies in cancer treatment .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)19-14-7-9-15(10-8-14)20-18(23)16-11-17(24-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNXVUJSYMVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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